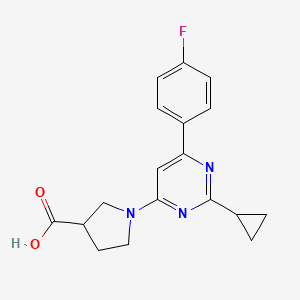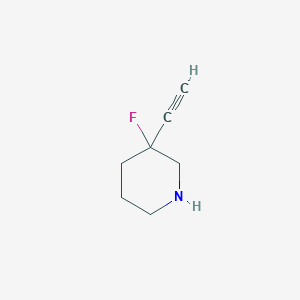
3-Ethynyl-3-fluoropiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethynyl-3-fluoropiperidine is a fluorinated piperidine derivative with the molecular formula C7H10FN.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethynyl-3-fluoropiperidine typically involves the introduction of a fluorine atom into the piperidine ring. One common method is the enantioselective allylic alkylation of acyclic α-fluoro-β-ketoesters using palladium-catalyzed reactions. This method yields high enantiomeric excess and is efficient for producing 3-fluoropiperidine derivatives .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar catalytic processes. The use of inexpensive starting materials like ethyl fluoroacetate can make the production cost-effective .
Chemical Reactions Analysis
Types of Reactions: 3-Ethynyl-3-fluoropiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different fluorinated derivatives.
Reduction: Reduction reactions can modify the ethynyl group to other functional groups.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield fluorinated ketones, while reduction can produce fluorinated alkanes .
Scientific Research Applications
3-Ethynyl-3-fluoropiperidine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Mechanism of Action
The mechanism of action of 3-Ethynyl-3-fluoropiperidine involves its interaction with molecular targets and pathways. The fluorine atom’s electronic effects can modify the compound’s properties, such as pKa and lipophilicity, which in turn affect its biological activity. The compound can interact with enzymes and receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
3-Fluoropiperidine: Shares the fluorinated piperidine core but lacks the ethynyl group.
N-methyl-3-fluoropiperidinium salts: Similar structure but with a methyl group instead of an ethynyl group.
Uniqueness: 3-Ethynyl-3-fluoropiperidine is unique due to the presence of both the ethynyl and fluorine groups, which confer distinct electronic and steric properties. These properties can enhance the compound’s metabolic stability and modify its interaction with biological targets, making it a valuable compound in drug discovery .
Properties
Molecular Formula |
C7H10FN |
|---|---|
Molecular Weight |
127.16 g/mol |
IUPAC Name |
3-ethynyl-3-fluoropiperidine |
InChI |
InChI=1S/C7H10FN/c1-2-7(8)4-3-5-9-6-7/h1,9H,3-6H2 |
InChI Key |
QIICIWULHUHFTC-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1(CCCNC1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


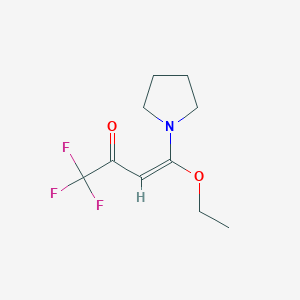
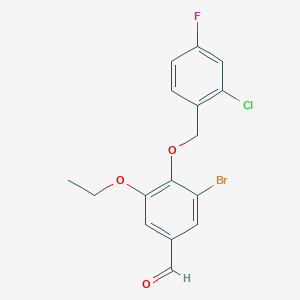


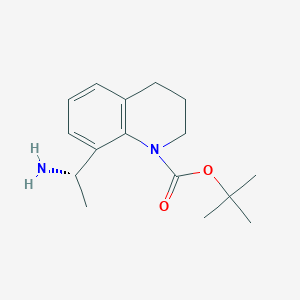
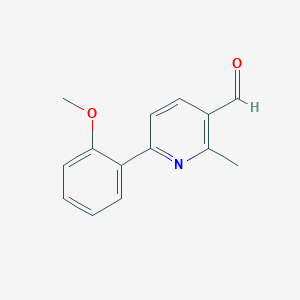
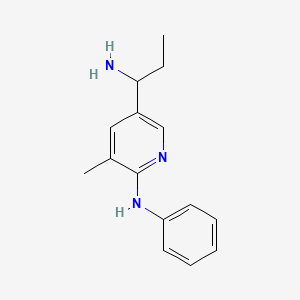
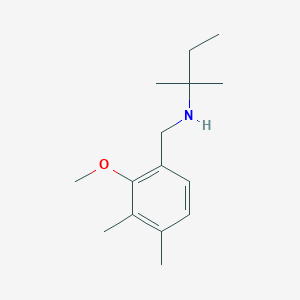
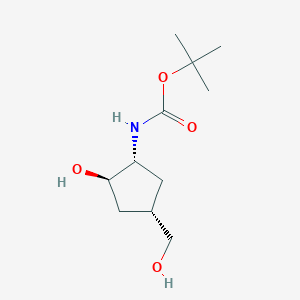
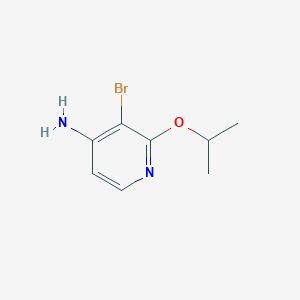
![tert-Butyl 2-methyl-2,6,7,8-tetrahydropyrazolo[4,3-c]azepine-5(4H)-carboxylate](/img/structure/B12997100.png)
![tert-Butyl 4,4-difluoro-6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B12997101.png)
